6'-Hydroxydihydrocinchonidine
Overview
Description
6’-Hydroxydihydrocinchonidine is a metabolite of quinine, an alkaloid found in the bark of the Cinchona tree. This compound is known for its antimicrobial and antitumor activities, as well as its inhibitory effects on Trypanosoma brucei and Streptococcus pneumoniae . It has a molecular formula of C19H24N2O2 and a molecular weight of 312.41 g/mol .
Scientific Research Applications
6’-Hydroxydihydrocinchonidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s antimicrobial properties make it valuable in studying the inhibition of pathogenic microorganisms.
Medicine: Its antitumor activity is being explored for potential cancer therapies.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
Target of Action
6’-Hydroxydihydrocinchonidine is a metabolite of Quinine , an antimalarial agent. It has been shown to have antimicrobial and antitumor activity, and inhibitory effect on Trypanosoma brucei and Streptococcus pneumoniae . These organisms are the primary targets of 6’-Hydroxydihydrocinchonidine.
Mode of Action
Given its antimicrobial and antitumor activity, it is likely that it interacts with cellular components of the target organisms, leading to their inhibition or death .
Biochemical Pathways
As a metabolite of quinine, it may be involved in similar pathways, including those related to the lifecycle of malaria parasites .
Pharmacokinetics
As a metabolite of Quinine, it is likely produced in the body during the metabolism of Quinine .
Result of Action
The molecular and cellular effects of 6’-Hydroxydihydrocinchonidine’s action include antimicrobial and antitumor activity, and inhibitory effects on Trypanosoma brucei and Streptococcus pneumoniae . These effects suggest that the compound may disrupt essential biological processes in these organisms, leading to their inhibition or death.
Biochemical Analysis
Biochemical Properties
6’-Hydroxydihydrocinchonidine plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been shown to inhibit the activity of certain metabolic enzymes and proteases, which are crucial for the survival and proliferation of pathogens. The compound’s antimicrobial properties are attributed to its ability to disrupt the metabolic pathways of microorganisms, thereby inhibiting their growth and survival . Additionally, 6’-Hydroxydihydrocinchonidine interacts with proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
6’-Hydroxydihydrocinchonidine exerts notable effects on various types of cells and cellular processes. It has demonstrated strong anti-cancer activity on colon, pancreatic, and hepatocellular cancer cells by decreasing colony-forming ability, migration capacity, tumorigenicity, and proliferation, while stimulating cellular death . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, cells treated with 6’-Hydroxydihydrocinchonidine show downregulation of genes involved in cell division and survival, and upregulation of genes associated with cell cycle arrest and apoptosis .
Molecular Mechanism
The molecular mechanism of 6’-Hydroxydihydrocinchonidine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound acts as an ion channel blocker, impairing the activity of voltage-gated potassium and sodium channels, which are essential for cellular processes such as cell division, differentiation, and death . By inhibiting these channels, 6’-Hydroxydihydrocinchonidine disrupts the normal function of cancer cells, leading to reduced proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6’-Hydroxydihydrocinchonidine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 6’-Hydroxydihydrocinchonidine maintains its antimicrobial and antitumor activities over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibitory effects on pathogen growth and cancer cell proliferation.
Dosage Effects in Animal Models
The effects of 6’-Hydroxydihydrocinchonidine vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and antitumor activities without causing adverse effects. At higher doses, 6’-Hydroxydihydrocinchonidine may induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
6’-Hydroxydihydrocinchonidine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its activity. As a metabolite of quinine, it undergoes further metabolism in the body, leading to the formation of additional metabolites . The compound’s interaction with metabolic enzymes influences metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
The transport and distribution of 6’-Hydroxydihydrocinchonidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . The distribution of 6’-Hydroxydihydrocinchonidine is generally uneven due to differences in blood perfusion, tissue binding, regional pH, and cell membrane permeability .
Subcellular Localization
The subcellular localization of 6’-Hydroxydihydrocinchonidine plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell influences its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6’-Hydroxydihydrocinchonidine can be synthesized through the hydroxylation of dihydrocinchonidine. The reaction typically involves the use of oxidizing agents under controlled conditions to introduce the hydroxyl group at the 6’ position of the dihydrocinchonidine molecule .
Industrial Production Methods: Industrial production of 6’-Hydroxydihydrocinchonidine involves the extraction of quinine from the bark of the Cinchona tree, followed by its metabolic conversion to 6’-Hydroxydihydrocinchonidine. This process is often carried out using biocatalysts or microbial fermentation techniques to achieve high yields and purity .
Types of Reactions:
Oxidation: 6’-Hydroxydihydrocinchonidine can undergo further oxidation to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Comparison with Similar Compounds
Quinine: The parent compound from which 6’-Hydroxydihydrocinchonidine is derived. It is primarily known for its antimalarial properties.
Cinchonidine: Another alkaloid found in the Cinchona tree, with similar antimicrobial and antitumor activities.
Hydroquinine: A derivative of quinine with hydroxyl groups at different positions
Uniqueness: 6’-Hydroxydihydrocinchonidine is unique due to its specific hydroxylation at the 6’ position, which imparts distinct biological activities and chemical reactivity compared to its parent compound and other derivatives .
Properties
IUPAC Name |
4-[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h3-5,7,10,12-13,18-19,22-23H,2,6,8-9,11H2,1H3/t12-,13-,18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASAUPYEBCYZRS-BIPCEHGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975020 | |
Record name | 10,11-Dihydrocinchonan-6',9-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5962-19-6 | |
Record name | (8α,9R)-10,11-Dihydrocinchonan-6′,9-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5962-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6'-Hydroxydihydrocinchonidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10,11-Dihydrocinchonan-6',9-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-[(2S,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl](6-hydroxyquinolin-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical technique was used to identify quinine metabolites in urine?
A1: The researchers used methane chemical ionization gas chromatography-mass spectrometry (GC-MS) to identify the quinine metabolites in human urine [].
Q2: Besides 6'-Hydroxydihydrocinchonidine, what other new metabolites of quinine were identified in the study?
A2: The study identified six new metabolites of quinine: 3-hydroxyquinine, 3-hydroxydihydroquinine, 6'-hydroxycinchonidine, this compound, quinine-10,11-epoxide, and quinine-10,11-dihydrodiol [].
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